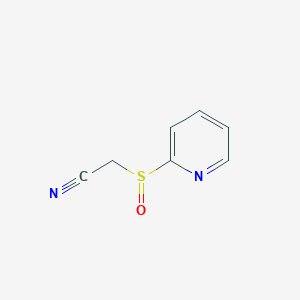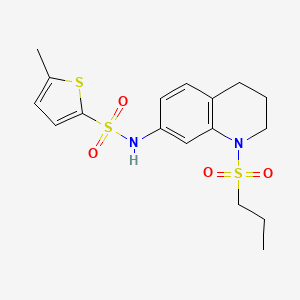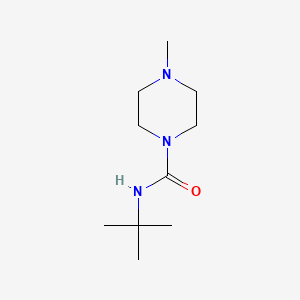
1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as MPEP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several physiological and pathological processes in the central nervous system.
科学的研究の応用
Synthesis and Antimicrobial Activity
1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone and its derivatives have been studied for their synthesis methods and potential antimicrobial activity. Research has explored various synthesis techniques and the resulting compounds' effectiveness against bacteria and fungi. For example, Patel, Agravat, and Shaikh (2011) investigated the synthesis of pyridine derivatives and their antimicrobial properties, which may be related to compounds structurally similar to this compound (Patel, Agravat, & Shaikh, 2011).
Antiarrhythmic and Antihypertensive Effects
The compound has also been studied for its potential antiarrhythmic and antihypertensive effects. Research by Malawska et al. (2002) on pyrrolidin-2-one and pyrrolidine derivatives, which are structurally related to this compound, revealed significant antiarrhythmic and antihypertensive activities, indicating potential therapeutic applications (Malawska et al., 2002).
Neuroprotective Effects
Studies have also explored the neuroprotective effects of similar compounds. For instance, Zhang Hong-ying (2012) examined derivatives for their role in improving learning and memory dysfunction in mice, suggesting a potential area of application for related compounds like this compound in neurology and cognitive disorders (Zhang Hong-ying, 2012).
Antiallergy and Antibacterial Agents
This compound's potential as an antiallergy and antibacterial agent has been explored, with research indicating promising results. For example, Walsh, Franzyshen, and Yanni (1989) synthesized related piperidine derivatives and evaluated them for antiallergy activity, finding some compounds with potent effects (Walsh, Franzyshen, & Yanni, 1989).
Potential Applications in Osteoporosis and Cancer Treatment
The compound and its derivatives have potential applications in osteoporosis and cancer treatment. Hutchinson et al. (2003) identified derivatives as potent antagonists of the alpha(v)beta(3) receptor, which is significant for bone turnover and cancer metastasis (Hutchinson et al., 2003).
Insecticidal Properties
Research has also shown that pyridine derivatives, similar to this compound, possess insecticidal properties. Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) synthesized and tested various pyridine derivatives for their toxicity against certain insects, highlighting another potential application area (Bakhite et al., 2014).
特性
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-22-14-9-17-10-15(18-14)23-13-5-4-8-20(11-13)16(21)12-19-6-2-3-7-19/h2-3,6-7,9-10,13H,4-5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVBPZOJQCHQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)
![1-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B2841887.png)
![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2841888.png)
![2-[[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2841891.png)
![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)

![8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole](/img/structure/B2841901.png)


![2-Chloro-N-[2-methoxy-5-(oxan-4-ylsulfamoyl)phenyl]propanamide](/img/structure/B2841904.png)
![1,3-dimethyl-8-[(4-methylphenyl)sulfanyl]-7-{2-[(4-methylphenyl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2841906.png)